1-Phenylethyl formate
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Overview
Description
1-Phenylethyl formate, also known as a-methylbenzyl formate or fema 2688, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound has a floral, gardenia, and green taste.
Scientific Research Applications
Fragrance Material and Toxicology 1-Phenylethyl formate, as a fragrance material, has been extensively reviewed for its toxicological and dermatological properties. Studies like those conducted by McGinty, Letizia, and Api (2012) focus on the safety assessment of such compounds when used in fragrances, examining aspects like skin irritation, sensitization, and genotoxicity data (McGinty, Letizia, & Api, 2012).
Conformational Analysis Research by Suezawa et al. (1993) on benzyl formates, including this compound, highlights the study of their conformations using NMR and NOE spectra. The findings show that these esters predominantly adopt conformations that enable intramolecular CH–π interaction, influencing their stability and reactivity (Suezawa et al., 1993).
Chemical Synthesis and Analysis In the field of synthetic chemistry, this compound plays a role in various syntheses and analytical processes. For instance, its derivatives are used in the resolution of secondary alcohols and hydroxy fatty acids, as studied by Habel et al. (2007), who examined its efficacy in chiral analysis using gas chromatography (Habel, Spiteller, & Boland, 2007).
Catalysis and Polymer Science The reactivity of this compound and its related compounds is a topic of interest in polymer science. For example, Fellows and Senogles (1998) investigated its role in copolymerizations, providing insights into its reactivity ratios and selectivity in such processes (Fellows & Senogles, 1998).
Quantitative Analysis In pharmacology and chemical analysis, techniques for quantifying this compound derivatives are important. Kucherenko et al. (2018) validated methods for quantitating 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide using spectrophotometry, emphasizing the importance of accurate and reproducible measurement techniques (Kucherenko, Parniuk, & Khromylova, 2018).
Properties
CAS No. |
7775-38-4 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-phenylethyl formate |
InChI |
InChI=1S/C9H10O2/c1-8(11-7-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
RUDZCBJWUDOPTP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)OC=O |
Canonical SMILES |
CC(C1=CC=CC=C1)OC=O |
density |
1.042-1.050 |
7775-38-4 | |
physical_description |
colourless to pale yellow liquid with a strong green-floral, woody-balsamic odou |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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